

An In-depth Technical Guide to the Molecular Structure of Dicyclohexyl Phthalate

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Compound of Interest

Compound Name: *Dicyclohexyl phthalate*

Cat. No.: *B1670489*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of **Dicyclohexyl phthalate** (DCHP), a widely used plasticizer and a compound of interest in toxicological and environmental research.

Molecular Structure and Identification

Dicyclohexyl phthalate (DCHP) is a diester of phthalic acid and cyclohexanol.^[1] The core of the molecule consists of a benzene-1,2-dicarboxylate group, where the carboxylic acid moieties are esterified with two cyclohexyl rings.^{[1][2]} The molecular formula of DCHP is $C_{20}H_{26}O_4$.^[1]

The planar benzene ring provides rigidity to the central part of the molecule, while the two cyclohexyl groups, attached via flexible ester linkages, can adopt various conformations, typically a stable chair conformation. This combination of a rigid core and flexible side chains contributes to its properties as a plasticizer. While the 2D structure is well-defined, detailed single-crystal X-ray diffraction data, which would provide precise bond lengths and angles, is not readily available in the surveyed scientific literature.

Key Identifiers:

- IUPAC Name: dicyclohexyl benzene-1,2-dicarboxylate^[1]

- CAS Number: 84-61-7[3]
- Molecular Formula: C₂₀H₂₆O₄[1]
- SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3[1]
- InChIKey: VOWAEIGWURALJQ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

DCHP is a white, granular solid with a mild aromatic odor.[1] It is characterized by its low volatility and insolubility in water. The quantitative properties of DCHP are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	330.42 g/mol	[4]
Physical Description	White crystalline powder/granular solid	[1][2]
Melting Point	63-67 °C	[4]
Boiling Point	235 °C at 4 mmHg	
Vapor Pressure	0.1 mmHg at 150 °C	[4]
Water Solubility	Insoluble	[1]
LogP (Octanol/Water)	5.2 (Predicted)	[5]

Experimental Protocols for Identification and Quantification

The identification and quantification of DCHP in various matrices are critical for environmental monitoring, food safety, and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are the most common analytical techniques employed.

General Protocol for DCHP Quantification in Environmental Samples via LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of DCHP from a solid matrix (e.g., soil, sediment).

- Sample Preparation and Extraction:
 - Weigh approximately 5 grams of the homogenized solid sample into a centrifuge tube.
 - Add a known amount of an appropriate internal standard (e.g., a deuterated phthalate analogue).
 - Add 10 mL of a suitable extraction solvent, such as a 1:1 mixture of hexane and acetone.
 - Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Carefully transfer the supernatant to a clean tube.
 - Repeat the extraction process on the pellet twice more, combining the supernatants.
- Extract Cleanup (Solid-Phase Extraction - SPE):
 - Evaporate the combined solvent extract to approximately 1 mL under a gentle stream of nitrogen.
 - Condition a silica gel SPE cartridge (e.g., 6 mL, 500 mg) by passing 5 mL of hexane through it.
 - Load the concentrated extract onto the SPE cartridge.
 - Elute interfering compounds with 10 mL of hexane (fraction 1).
 - Elute the phthalate fraction with 10 mL of a 7:3 mixture of hexane and ethyl acetate (fraction 2).

- Evaporate the second fraction to dryness under nitrogen and reconstitute in 1 mL of the mobile phase for analysis.
- LC-MS/MS Analysis:
 - Chromatographic System: A high-performance liquid chromatography system.
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
 - Detection: Monitor specific precursor-to-product ion transitions for DCHP and the internal standard using Multiple Reaction Monitoring (MRM).

The following diagram illustrates a typical workflow for this analytical process.



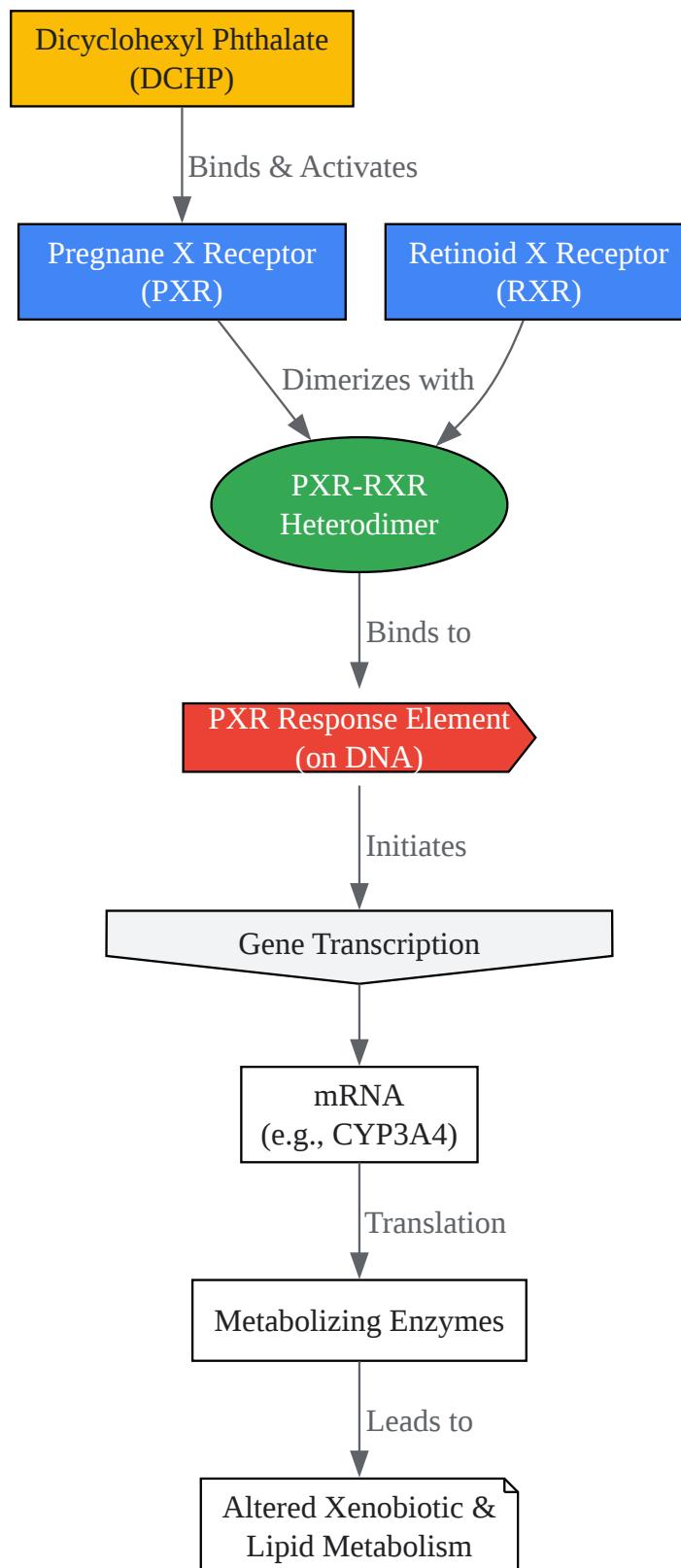
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Fig. 1: Analytical workflow for DCHP quantification.

Biological Interaction: PXR Signaling Pathway

Recent research has identified DCHP as an agonist for the Pregnan X Receptor (PXR), a nuclear receptor that plays a crucial role in regulating xenobiotic metabolism and lipid homeostasis. The activation of PXR by ligands like DCHP can lead to the transcriptional upregulation of genes involved in drug metabolism, such as those in the Cytochrome P450 family (e.g., CYP3A4). This interaction is a key area of investigation for understanding the potential endocrine-disrupting effects of DCHP.

The logical relationship of this signaling pathway is depicted below.



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